
Sodium (2-carboxy-m-tolyl)hydroxymercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2-carboxy-m-tolyl)hydroxymercury is a chemical compound with the molecular formula C8H7HgNaO3. It is known for its unique properties and applications in various scientific fields. This compound is a derivative of mercury and contains a carboxylic acid group, making it an interesting subject for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2-carboxy-m-tolyl)hydroxymercury typically involves the reaction of 2-carboxy-m-tolyl with mercuric acetate in the presence of sodium hydroxide. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-carboxy-m-tolyl} + \text{Hg(OAc)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
Sodium (2-carboxy-m-tolyl)hydroxymercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to form elemental mercury or other mercury compounds.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury .
科学的研究の応用
Sodium (2-carboxy-m-tolyl)hydroxymercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of Sodium (2-carboxy-m-tolyl)hydroxymercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a subject of interest in both basic and applied research .
類似化合物との比較
Similar Compounds
- Sodium (2-carboxy-p-tolyl)hydroxymercury
- Sodium (2-carboxy-o-tolyl)hydroxymercury
- Sodium (2-carboxy-m-tolyl)chloromercury
Uniqueness
Sodium (2-carboxy-m-tolyl)hydroxymercury is unique due to its specific structural features, such as the position of the carboxylic acid group and the presence of the hydroxymercury moiety. These features confer distinct chemical and biological properties, making it different from other similar compounds .
特性
CAS番号 |
52795-88-7 |
|---|---|
分子式 |
C8H7HgNaO3 |
分子量 |
374.72 g/mol |
IUPAC名 |
sodium;(2-carboxylato-3-methylphenyl)mercury(1+);hydroxide |
InChI |
InChI=1S/C8H7O2.Hg.Na.H2O/c1-6-4-2-3-5-7(6)8(9)10;;;/h2-4H,1H3,(H,9,10);;;1H2/q;2*+1;/p-2 |
InChIキー |
KJRDPWDRJKXFNB-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C(=CC=C1)[Hg+])C(=O)[O-].[OH-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


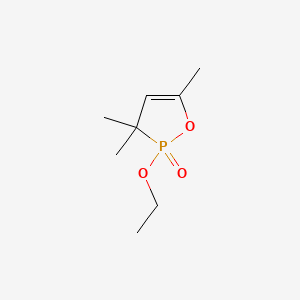
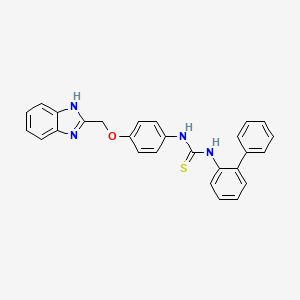
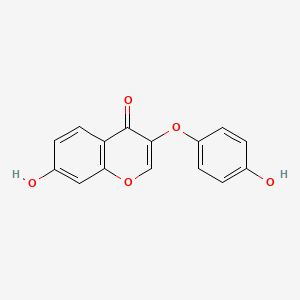

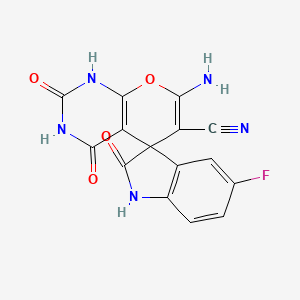
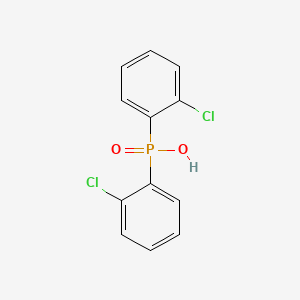
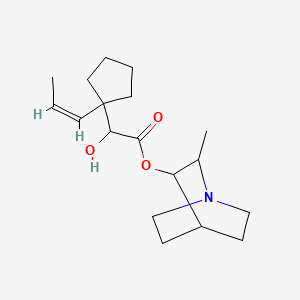
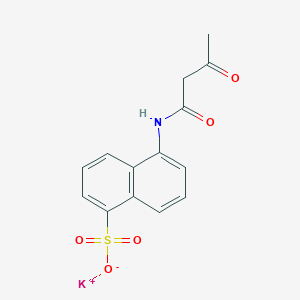
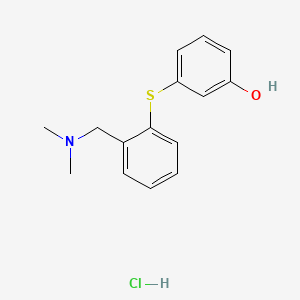
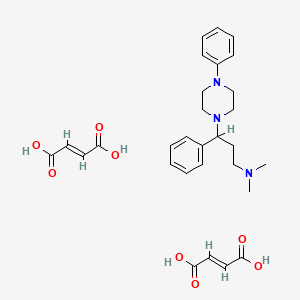

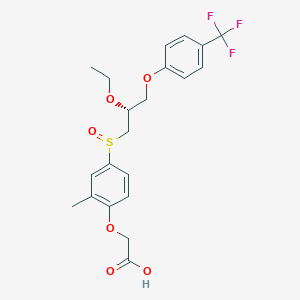

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
